molecular formula C15H14BrNO2 B5523712 2-(2-bromo-4-methylphenoxy)-N-phenylacetamide

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide

Cat. No.: B5523712
M. Wt: 320.18 g/mol
InChI Key: DRVMDVWCMLRJEU-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a bromo-substituted phenoxy group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-phenylacetamide typically involves the reaction of 2-bromo-4-methylphenol with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phenoxyacetyl chloride, which then reacts with aniline to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed as a probe to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets such as enzymes and receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenol
  • 2-(2-bromo-4-methylphenoxy)acetic acid
  • 2-(2-bromo-4-methylphenoxy)-N-(2-tert-butylphenyl)acetamide

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both phenoxy and phenylacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11-7-8-14(13(16)9-11)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVMDVWCMLRJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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